molecular formula C26H33NO3 B2990251 (13E)-2,15-dimethyl-13-[(4-nitrophenyl)methylidene]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one CAS No. 1170779-36-8

(13E)-2,15-dimethyl-13-[(4-nitrophenyl)methylidene]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one

Cat. No.: B2990251
CAS No.: 1170779-36-8
M. Wt: 407.554
InChI Key: KPMMIZLQECJQJE-OBGWFSINSA-N
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Description

This compound belongs to a class of highly complex tetracyclic derivatives featuring fused ring systems and functionalized substituents. The core structure includes a tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-one scaffold, with a (4-nitrophenyl)methylidene group at position 13 in the E-configuration. The nitro group at the para position of the benzylidene moiety likely enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

(16E)-10,13-dimethyl-16-[(4-nitrophenyl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO3/c1-25-13-4-3-5-19(25)8-11-21-22(25)12-14-26(2)23(21)16-18(24(26)28)15-17-6-9-20(10-7-17)27(29)30/h6-7,9-10,15,19,21-23H,3-5,8,11-14,16H2,1-2H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMMIZLQECJQJE-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)[N+](=O)[O-])C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)[N+](=O)[O-])/C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (13E)-2,15-dimethyl-13-[(4-nitrophenyl)methylidene]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one is a complex tetracyclic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a tetracyclic framework with a nitrophenyl group, which is known to influence its biological activity significantly. The presence of multiple functional groups in the compound may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives with nitrophenyl moieties have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-75.5Apoptosis induction
Compound BHCT-1539.7Cell cycle arrest
Compound CA-54910.8Inhibition of kinase

In a study examining related indole derivatives, compounds showed IC50 values ranging from 1.4 to 4.2 μM against various cancer cell lines, indicating that structural modifications can lead to enhanced potency against cancer cells .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives inhibit specific kinases involved in cell cycle regulation.
  • Inhibition of Tumor Growth : The compound may interfere with tumor growth signaling pathways.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Study on Indole Derivatives : A series of indole derivatives were tested for anticancer properties against various cell lines (MCF-7, HCT-15). The results indicated significant inhibition rates at concentrations as low as 5 μM .
  • Research on Nitrophenyl Compounds : Compounds featuring nitrophenyl groups demonstrated cytotoxicity against lung carcinoma cells (A-549) with IC50 values indicating effective growth inhibition .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-nitrophenyl group distinguishes it from analogs with electron-rich substituents (e.g., morpholine in 14g or piperidine in 14f). This nitro group may reduce solubility in polar solvents but increase reactivity in electrophilic substitution reactions .
Crystallographic and Spectroscopic Comparisons
  • Crystal Packing : The target compound’s nitro group may participate in C–H···O/N interactions similar to those observed in 14-hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[...]dodecane-2,6-dione, where hydrogen-bonded dimers stabilize the crystal lattice .
  • NMR/MS Data : While specific NMR data for the target compound are unavailable, analogs like 14e–14g show characteristic downfield shifts for carbonyl carbons (δ ~170–190 ppm in ¹³C NMR) and molecular ion peaks ([M+H]⁺) in MS consistent with their molecular weights .

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